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4-(4-Carbamoylphenoxy)benzoic acid

Cat. No.: B1437651
CAS No.: 1042639-16-6
M. Wt: 257.24 g/mol
InChI Key: FIHJPVBFFYAION-UHFFFAOYSA-N
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Description

Significance of Aryloxy- and Carboxamide-Substituted Aromatic Scaffolds

The carboxamide group is a key functional group in both biological systems and synthetic materials. It is a potent hydrogen bond donor and acceptor, enabling the formation of robust and directional intermolecular interactions. This capability is fundamental to the structure of proteins and is exploited in supramolecular chemistry to guide the assembly of molecules into complex architectures like tapes, sheets, or three-dimensional networks. The combination of aryloxy and carboxamide groups on an aromatic backbone, as seen in 4-(4-Carbamoylphenoxy)benzoic acid, creates a bifunctional molecule with significant potential as a building block, or "tecton," for constructing supramolecular assemblies and metal-organic frameworks (MOFs).

Overview of Benzoic Acid Derivatives in Advanced Synthetic Methodologies

Benzoic acid and its derivatives are a class of organic compounds with broad utility in pharmaceuticals, agrochemicals, and materials science. semanticscholar.org They serve as fundamental starting materials and intermediates in a multitude of synthetic pathways. clearsynth.comnih.gov The carboxylic acid group is readily transformed into other functional groups such as esters, amides, and acid chlorides, providing a gateway to a vast chemical space.

In advanced synthetic methodologies, benzoic acid derivatives are crucial. For instance, they are widely used as ligands in coordination chemistry. The carboxylate group can coordinate to metal ions in various modes (monodentate, bidentate, bridging), facilitating the construction of coordination polymers and MOFs with diverse topologies and properties. caymanchem.comrsc.org Furthermore, the aromatic ring of benzoic acid can be functionalized through electrophilic substitution reactions, while the carboxylic acid group can direct metallation reactions to specific positions, enabling precise control over the synthesis of complex molecular targets. Synthetic methods like the oxidation of toluene derivatives or the hydrolysis of benzotrichlorides are established industrial routes for producing benzoic acids. chemicalbook.com

Research Trajectories for this compound within Organic Synthesis

The primary research trajectory for this compound is its application as a bifunctional organic ligand in supramolecular chemistry and the synthesis of coordination polymers. nih.gov Its structure contains two key functional groups for molecular assembly: the carboxylic acid and the primary amide. These groups can participate in strong, directional hydrogen bonding to form predictable supramolecular synthons.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1042639-16-6 clearsynth.com
Molecular Formula C₁₄H₁₁NO₄ clearsynth.com
Molecular Weight 257.24 g/mol clearsynth.com
Synonyms CHEMBL4287262, ZINC20297208, AKOS009229962 clearsynth.com
Category Intermediate clearsynth.com

Interactive Data Table: Examples of Related Phenoxybenzoic Acid Derivatives in Synthesis

Compound NameSynthetic Application/SignificanceReference
4-Phenoxybenzoic acid Intermediate for polymers and pharmaceuticals; synthesized via oxidation of 4-phenoxyacetophenone. nih.gov
4-(4-Phenoxyphenoxy)benzoic acid Monomer for the preparation of polyetheretherketone (PEEK) polymers.
4-((Phenylcarbamoyl)oxy)benzoic acids Building blocks for potential anti-Alzheimer's disease drugs. semanticscholar.org
4-(4-(Phenylaminocarbonyl)benzoyl)benzoic acid Investigated as a non-steroidal inhibitor of steroid 5 alpha-reductase.
5-[(4-Carboxyphenoxy)methyl]benzene-1,3-dicarboxylic acid Tricarboxylic acid ligand used to construct cadmium and manganese coordination polymers. caymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO4 B1437651 4-(4-Carbamoylphenoxy)benzoic acid CAS No. 1042639-16-6

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

4-(4-carbamoylphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8H,(H2,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHJPVBFFYAION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042639-16-6
Record name 4-(4-carbamoylphenoxy)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment of each proton and carbon atom.

Proton NMR (¹H NMR) for Proton Environment Delineation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy identifies the different types of protons in a molecule. The spectrum of 4-(4-Carbamoylphenoxy)benzoic acid shows distinct signals corresponding to the aromatic protons on its two phenyl rings and the protons of the amide and carboxylic acid groups.

The aromatic region of the spectrum is characterized by a set of doublets, a result of the para-substitution on both rings. The protons on the benzoic acid ring and the phenoxy ring, while both in aromatic environments, exhibit slightly different chemical shifts due to the varying electronic effects of the carboxylic acid and carbamoyl (B1232498) groups. The protons of the -NH₂ group of the amide and the -OH proton of the carboxylic acid typically appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.

Detailed analysis of a related compound, 4-benzoylbenzoic acid, using ¹H-NMR spectroscopy has been instrumental in studying its speciation in solution at different pH levels. rsc.orgnih.gov

Table 1: Representative ¹H NMR Spectral Data for Benzoic Acid Derivatives This table provides typical chemical shift ranges for protons in environments similar to those in this compound, based on data for benzoic acid and its derivatives.

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons (ortho to -COOH)8.0 - 8.2Doublet (d)
Aromatic Protons (meta to -COOH)7.4 - 7.6Triplet (t)
Aromatic Protons (para to -COOH)7.5 - 7.7Triplet (t)
Carboxylic Acid Proton (-OH)10 - 13Broad Singlet (br s)
Amide Protons (-NH₂)7.5 - 8.5Broad Singlet (br s)

Note: Actual chemical shifts for this compound may vary based on the solvent and experimental conditions.

Carbon NMR (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a map of the carbon backbone of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The spectrum will show signals for the carbonyl carbons of the carboxylic acid and amide groups at the downfield end (typically 165-175 ppm) due to the strong deshielding effect of the attached oxygen atoms. docbrown.info The aromatic carbons appear in the 115-165 ppm range. The carbon atoms directly bonded to the ether oxygen and the carbonyl groups (quaternary carbons) can be distinguished from the protonated aromatic carbons. The symmetry in the para-substituted rings results in fewer signals than the total number of carbon atoms, as chemically equivalent carbons resonate at the same frequency. For instance, in a monosubstituted benzene (B151609) ring, due to symmetry, the two ortho carbons are equivalent, as are the two meta carbons. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Based on typical values for related structures like benzoic acid and substituted phenols.

Carbon Type Typical Chemical Shift (δ, ppm)
Carboxylic Acid Carbonyl (C=O)168 - 174
Amide Carbonyl (C=O)165 - 170
Aromatic C-O (Ether Linkage)155 - 165
Aromatic C-COOH130 - 135
Other Aromatic Carbons115 - 132

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

Key vibrational bands include:

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. docbrown.infospectroscopyonline.com

N-H Stretch (Amide): Two sharp to moderately broad peaks typically appear in the 3100-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amide (-NH₂) group.

C=O Stretch (Carbonyl): The spectrum will show two distinct carbonyl absorption bands. The C=O stretch of the carboxylic acid is typically found around 1680-1710 cm⁻¹, while the amide I band (primarily C=O stretch) appears around 1650-1680 cm⁻¹. spectroscopyonline.com

C-O-C Stretch (Ether): The asymmetric stretching of the aryl ether linkage gives rise to a strong band, typically in the 1200-1270 cm⁻¹ region.

C-O Stretch (Carboxylic Acid): A band corresponding to the C-O stretching of the carboxylic acid is observed around 1210-1320 cm⁻¹. spectroscopyonline.com

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch2500 - 3300 (Broad)
AmideN-H Stretch3100 - 3500 (Two bands)
Carboxylic AcidC=O Stretch1680 - 1710
AmideC=O Stretch (Amide I)1650 - 1680
Aryl EtherC-O-C Asymmetric Stretch1200 - 1270
Carboxylic AcidC-O Stretch1210 - 1320

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is dominated by absorptions from its aromatic systems. The presence of two phenyl rings connected by an ether linkage, along with the electron-withdrawing carboxylic acid and carbamoyl groups, results in characteristic absorption bands, typically in the UV region.

Analysis of pH-Dependent Spectral Shifts and Speciation

The UV-Vis absorption spectrum of this compound is sensitive to the pH of the solution. This is primarily due to the deprotonation of the carboxylic acid group to form a carboxylate anion at basic pH. This change in ionization state alters the electronic distribution within the molecule, leading to shifts in the absorption maxima (λmax).

Studies on similar molecules like benzoic acid and 4-benzoylbenzoic acid show that the deprotonated (anionic) form at basic pH exhibits a different absorption spectrum compared to the protonated (neutral) form at acidic pH. rsc.orgrsc.org Typically, deprotonation can lead to a shift in the absorption bands, which can be used to determine the acid dissociation constant (pKa) of the molecule. For benzoic acid, the neutral form at acidic pH has a higher absorbance and is red-shifted compared to the anionic species at basic pH. rsc.org A similar trend would be expected for this compound, allowing for the study of its acid-base equilibrium in solution. rsc.orgnih.gov

Mass Spectrometry in Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For this compound (C₁₄H₁₁NO₄), the molecular weight is approximately 257.24 g/mol . clearsynth.com In an MS experiment, the molecule is ionized to form a molecular ion, [M]⁺•, which will have an m/z value corresponding to its molecular weight.

This molecular ion can then undergo fragmentation, breaking into smaller, charged pieces. The fragmentation pattern is a unique fingerprint of the molecule's structure. For aromatic carboxylic acids like benzoic acid, common fragmentation pathways include the loss of a hydroxyl group (-OH, M-17), the loss of a carboxyl group (-COOH, M-45), or the loss of carbon dioxide (-CO₂, M-44) after rearrangement. docbrown.infolibretexts.orgyoutube.com The presence of the ether linkage and the amide group in this compound would introduce additional characteristic fragmentation pathways, such as cleavage of the ether bond. Analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule.

Table 4: Expected Prominent Ions in the Mass Spectrum of this compound

Ion m/z (approx.) Identity/Origin
[M]⁺•257Molecular Ion
[M-OH]⁺240Loss of hydroxyl radical from carboxylic acid
[M-COOH]⁺212Loss of carboxyl radical
[C₇H₄NO₂]⁺134Cleavage at ether bond (carbamoylphenoxy fragment)
[C₇H₅O₂]⁺121Cleavage at ether bond (benzoyl fragment)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with exceptional accuracy. Unlike standard mass spectrometry, which measures nominal mass (to the nearest whole number), HRMS can measure mass to several decimal places. This high precision allows for the calculation of a unique elemental formula.

For this compound, the molecular formula is C₁₄H₁₁NO₄. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), nitrogen (¹⁴N = 14.003074 Da), and oxygen (¹⁶O = 15.994915 Da), the theoretical monoisotopic mass can be calculated with high precision.

The confirmation of the compound's identity is achieved by comparing the experimentally measured exact mass with the calculated theoretical mass. A match within a narrow tolerance window, typically less than 5 parts per million (ppm), provides strong evidence for the correct elemental composition and, by extension, the identity of the compound. While specific experimental HRMS data for this compound is not detailed in the available literature, the expected theoretical value serves as the benchmark for its analysis.

Table 1: Theoretical Exact Mass Data for this compound

Parameter Value
Molecular Formula C₁₄H₁₁NO₄
Theoretical Monoisotopic Mass 257.06881 Da
Expected Adducts (Positive Ion Mode) [M+H]⁺, [M+Na]⁺

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Component Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is an essential method for determining the purity of a sample and identifying its individual components, including the target compound and any related impurities.

In an LC-MS analysis of this compound, the sample is first injected into a high-performance liquid chromatography (HPLC) system. The components of the sample are separated based on their affinity for the stationary phase (the column) and the mobile phase (the solvent). As each component elutes from the column at a characteristic retention time, it enters the mass spectrometer. The mass spectrometer then ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing mass data for each separated peak.

This process allows for:

Purity Assessment: The purity of the this compound sample can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all detected peaks. For instance, a purity of >99% indicates a highly pure sample.

Component Identity: The mass spectrometer provides the m/z value for the main peak, which should correspond to the molecular ion of this compound (e.g., [M+H]⁺ at m/z 258.0761 or [M-H]⁻ at m/z 256.0615). Any other peaks in the chromatogram can be analyzed by their m/z values to identify potential starting materials, by-products, or degradation products.

Table 2: Representative LC-MS Method Parameters for Analysis of Benzoic Acid Derivatives

Parameter Description
Chromatography System High-Performance Liquid Chromatography (HPLC)
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient A time-programmed gradient from high aqueous to high organic content
Flow Rate 0.2 - 0.5 mL/min
Ionization Source Electrospray Ionization (ESI), positive or negative mode
Mass Analyzer Time-of-Flight (TOF) or Quadrupole

| Detection Mode | Full scan or selected ion monitoring (SIM) |

X Ray Crystallography and Solid State Structural Investigations

Elucidation of Molecular Conformation and Inter-ring Dihedral Angles

No published X-ray crystallographic studies were found for 4-(4-Carbamoylphenoxy)benzoic acid. Therefore, experimental data on its molecular conformation and the dihedral angles between its phenoxy and benzoic acid rings are not available.

Analysis of Intermolecular Interactions in Crystal Lattices

Without a determined crystal structure, a detailed analysis of the intermolecular interactions for this compound cannot be provided.

Information regarding hydrogen bonding networks, including potential carboxylic acid dimerization or other O-H···O interactions, is not available as the crystal structure has not been reported.

Details on weak non-covalent interactions such as C-H···O and C-H···π interactions are absent from the scientific literature for this compound.

Structural Insights from Co-crystallization Studies with Host Systems or Biomolecular Targets

There are no published reports on the co-crystallization of this compound with any host systems or biomolecular targets.

Chemical Reactivity and Mechanistic Pathways

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for nucleophilic acyl substitution reactions, allowing for its conversion into various derivatives such as esters, amides, and reactive acid chlorides.

Esterification Reactions

The conversion of the carboxylic acid moiety of 4-(4-carbamoylphenoxy)benzoic acid to an ester can be achieved through several methods. A common and direct approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrogen chloride gas. libretexts.orglibretexts.org This reaction is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol is often used as the solvent. libretexts.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. libretexts.orgyoutube.com

Table 1: Examples of Esterification Reactions
ReactantReagentCatalystProduct
This compoundEthanolH₂SO₄Ethyl 4-(4-carbamoylphenoxy)benzoate
This compoundMethanolHClMethyl 4-(4-carbamoylphenoxy)benzoate

Alternatively, esterification can be performed by first converting the carboxylic acid to a more reactive intermediate. For instance, reaction with an alkyl halide after deprotonation of the carboxylic acid with a base to form a carboxylate salt provides another route to esters via an SN2 reaction. youtube.com

Amidation Reactions

The carboxylic acid group can be converted to a new, secondary or tertiary amide through reaction with a primary or secondary amine. This direct amidation is typically challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. sciepub.com To overcome this, the reaction often requires high temperatures to drive off water or the use of coupling agents. libretexts.org

Modern methods utilize activating agents or catalysts to facilitate amide bond formation under milder conditions. sciepub.com For example, Lewis acids like titanium(IV) chloride (TiCl₄) or zirconium(IV) chloride (ZrCl₄) can catalyze the direct amidation of benzoic acid derivatives. rsc.orgnih.gov The reaction of benzoic acid with aniline (B41778) in the presence of TiCl₄ in pyridine (B92270) has been shown to produce N-phenylbenzamide in high yield. nih.gov Coupling reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) are also effective for promoting the condensation of carboxylic acids and amines. nih.gov

Table 2: Reagents for Amidation of Benzoic Acid Derivatives
AmineCoupling Agent/CatalystConditionsProduct Type
Primary Amine (e.g., Benzylamine)ZrCl₄HeatN-Substituted Amide
AnilineTiCl₄Pyridine, 85°CN-Aryl Amide
Amine HydrochlorideDMT/NMM/TsO⁻Room TemperatureN-Substituted Amide

Formation of Reactive Acid Derivatives (e.g., Acid Chlorides, Anhydrides)

For subsequent reactions, the carboxylic acid can be converted into more reactive acyl derivatives.

Acid Chlorides: The most common method for synthesizing acid chlorides from carboxylic acids is by treatment with thionyl chloride (SOCl₂). libretexts.orgchemguide.co.uklibretexts.org This reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group, followed by nucleophilic attack by a chloride ion. libretexts.orglibretexts.org Other reagents like phosphorus(V) chloride (PCl₅) and oxalyl chloride also effectively produce acid chlorides from carboxylic acids. chemguide.co.ukwikipedia.org

Acid Anhydrides: Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid at high temperatures. youtube.com For mixed anhydrides, or to achieve synthesis under milder conditions, a common strategy involves reacting an acid chloride with a carboxylate salt. youtube.com A carboxylic acid can be reacted with an acid chloride to form a mixed anhydride. wikipedia.org Another approach involves the use of triphenylphosphine (B44618) oxide and oxalyl chloride to promote the formation of anhydrides from carboxylic acids under mild, neutral conditions. nih.gov

Reactivity at the Carbamoyl (B1232498) Group

The primary amide (carbamoyl) group also possesses distinct reactivity, although it is generally less reactive than the carboxylic acid. Transformations can occur at both the carbonyl carbon and the nitrogen atom.

Nucleophilic Additions to the Amide Carbonyl

Amides are generally resistant to nucleophilic attack due to the resonance stabilization that delocalizes the nitrogen's lone pair of electrons into the carbonyl group, reducing its electrophilicity. rsc.org However, under certain conditions, nucleophilic addition can occur. Strong nucleophiles, such as organolithium or Grignard reagents, can add to the amide carbonyl. nih.gov The initial tetrahedral intermediate can then undergo further transformation. nih.gov The reduction of amides with powerful reducing agents like lithium aluminum hydride (LiAlH₄) involves the nucleophilic addition of a hydride ion to the carbonyl carbon, ultimately leading to the reduction of the carbonyl group to a methylene (B1212753) (CH₂) group, forming an amine. libretexts.org

Transformations of the Amide Nitrogen

The nitrogen atom of the primary amide can also participate in reactions. One significant transformation is dehydration to form a nitrile. This is commonly achieved by heating the amide with a strong dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus pentoxide. libretexts.org N-alkylation or N-arylation of the amide nitrogen is also possible, though it can be challenging. Studies on related aromatic amides have shown that N-methylation can significantly alter the molecule's conformation, for instance, by favoring a cis-amide bond over a trans-amide bond. nih.gov

Reactions Involving the Ether Linkage

The diaryl ether linkage is a robust functional group, and its cleavage requires specific and often vigorous reaction conditions.

Cleavage Reactions under Specific Conditions

The cleavage of the C-O bond in diaryl ethers, such as the one present in this compound, is a challenging chemical transformation due to the high bond dissociation energy. nih.gov Research into the cleavage of related diaryl ether structures, often in the context of lignin (B12514952) degradation, provides insights into the potential conditions required. Lignin, a complex polymer, contains diaryl ether linkages, and significant research has been dedicated to breaking these bonds to produce valuable chemicals. nih.gov

Electrocatalytic hydrogenolysis (ECH) over skeletal nickel cathodes has been shown to cleave the C-O bond in diphenyl ether under mild, aqueous conditions without prior saturation of the benzene (B151609) rings. nih.gov This process can proceed via two main routes: direct cleavage to phenol (B47542) and benzene, or initial hydrogenation of one ring to form cyclohexyl phenyl ether, which then undergoes cleavage. nih.gov For substituted diaryl ethers, such as those with methoxy (B1213986) or hydroxy groups, the regioselectivity of cleavage is influenced by the position of the substituent. nih.gov

Electrophilic Aromatic Substitution Reactions on the Phenyl Rings

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reaction generally proceeds through a two-step mechanism involving the formation of a positively charged intermediate called a benzenonium ion, followed by the removal of a proton to restore the aromatic system. msu.edu

In the case of this compound, the two phenyl rings are substituted with an activating group (the ether oxygen) and deactivating groups (the carboxylic acid and carbamoyl groups). The ether oxygen is an ortho-, para-director, while the carboxylic acid and carbamoyl groups are meta-directors. This complex substitution pattern makes predicting the outcome of electrophilic substitution challenging. wikipedia.org

Regioselectivity and Substituent Effects in Nitration

Nitration is a classic example of electrophilic aromatic substitution, typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. wikipedia.org The regioselectivity of nitration on a substituted benzene ring is highly dependent on the nature of the existing substituents. researchgate.net

For this compound, the ether oxygen activates the ortho and para positions, while the carboxylic acid and carbamoyl groups deactivate the ortho and para positions relative to the meta position. This interplay of directing effects would likely lead to a complex mixture of nitrated products. The nitration of deactivated aromatics, such as benzoic acids, often requires forcing conditions and may still result in low yields. frontiersin.org The development of selective nitration methods, such as using specific catalysts or reaction media, is an active area of research. researchgate.netfrontiersin.org

Sulfonation and Halogenation Reactions

Sulfonation is another important electrophilic aromatic substitution reaction, which introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. wikipedia.org This reaction is typically performed using fuming sulfuric acid. wikipedia.org Similar to nitration, the directing effects of the substituents on this compound would influence the position of sulfonation. The carboxylic acid group directs the incoming electrophile to the meta position. youtube.com

Halogenation , such as bromination or chlorination, is also an electrophilic aromatic substitution reaction. wikipedia.org These reactions are often catalyzed by a Lewis acid, like an iron or aluminum trihalide. wikipedia.org The regioselectivity will again be governed by the existing activating and deactivating groups on the phenyl rings.

Fundamental Reaction Mechanisms and Kinetic Analysis

Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including the carboxylic acid and amide functionalities present in this compound. masterorganicchemistry.compressbooks.pub This reaction involves the substitution of a nucleophile for the leaving group on an acyl carbon. libretexts.org The general mechanism is a two-step process: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group to regenerate the carbonyl double bond. pressbooks.publibretexts.org

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions is influenced by the stability of the leaving group. pressbooks.pub A better leaving group (weaker base) leads to a more reactive derivative. pressbooks.pubyoutube.com For instance, the conversion of a carboxylic acid to an ester or an amide involves nucleophilic acyl substitution. The reaction of a carboxylic acid with an alcohol under acidic conditions (Fischer esterification) proceeds through a series of protonation, nucleophilic attack, proton transfer, and elimination steps. libretexts.org Similarly, the conversion of a carboxylic acid to an amide typically requires activation of the carboxylic acid, for example, by converting it to a more reactive acid chloride. libretexts.org

The hydrolysis of the amide group in the carbamoyl functionality would also proceed via a nucleophilic acyl substitution mechanism, typically under acidic or basic conditions.

Reaction Type Reagents/Conditions Key Features
Ether Cleavage Electrocatalytic hydrogenolysis with skeletal Ni cathodeMild, aqueous conditions; direct C-O cleavage nih.gov
Nitration HNO₃, H₂SO₄Electrophilic aromatic substitution; regioselectivity influenced by substituents wikipedia.orgresearchgate.net
Sulfonation Fuming H₂SO₄Electrophilic aromatic substitution; -COOH is a meta-director wikipedia.orgyoutube.com
Halogenation Br₂ or Cl₂ with Lewis acid catalystElectrophilic aromatic substitution; regioselectivity governed by substituents wikipedia.org
Nucleophilic Acyl Substitution Varies (e.g., alcohol/acid for esterification)Two-step addition-elimination mechanism; reactivity depends on leaving group ability masterorganicchemistry.compressbooks.publibretexts.org

Application of Linear Free-Energy Relationships (e.g., Hammett Equation) to Quantify Electronic Effects on Reactivity

The principles of Linear Free-Energy Relationships (LFERs) provide a powerful framework for understanding and quantifying the influence of molecular structure on chemical reactivity. One of the most prominent LFERs is the Hammett equation, which is particularly useful for analyzing the electronic effects of substituents on the rates and equilibria of reactions involving aromatic compounds. nih.govwikipedia.org This section will explore the theoretical basis of the Hammett equation and its applicability to understanding the reactivity of this compound and its derivatives.

The Hammett equation is expressed as:

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

k or K is the rate or equilibrium constant for a reaction of a substituted aromatic compound.

k₀ or K₀ is the rate or equilibrium constant for the same reaction of the unsubstituted parent compound (e.g., benzoic acid). wikipedia.org

σ (sigma) is the substituent constant , which quantifies the electronic effect (both inductive and resonance) of a particular substituent. It is independent of the reaction type. wikipedia.org

ρ (rho) is the reaction constant , which measures the sensitivity of a particular reaction to the electronic effects of substituents. It is independent of the substituent but dependent on the reaction type and conditions. wikipedia.org

The substituent constant, σ, is determined by measuring the dissociation of substituted benzoic acids in water at 25°C, for which the reaction constant, ρ, is defined as 1. nih.gov A positive σ value indicates an electron-withdrawing group, which stabilizes the carboxylate anion and increases the acidity of the benzoic acid. Conversely, a negative σ value signifies an electron-donating group.

The reaction constant, ρ, reveals important information about the reaction mechanism. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge (or loss of positive charge) in the transition state. A negative ρ value signifies that the reaction is favored by electron-donating groups, indicating the development of positive charge (or loss of negative charge) in the transition state. The magnitude of ρ reflects the extent of charge development and the sensitivity of the reaction to substituent effects. wikipedia.org

For the base-catalyzed hydrolysis of phenyl esters of para-substituted benzoic acids, a reaction constant (ρ) of 2.44 has been reported. This positive and relatively large ρ value indicates that the reaction is highly sensitive to substituent effects and is significantly accelerated by electron-withdrawing groups. This is consistent with a mechanism where a negative charge builds up in the transition state during the rate-determining step, which is the nucleophilic addition of a hydroxide (B78521) ion to the ester carbonyl group. Electron-withdrawing substituents on the benzoic acid ring help to stabilize this developing negative charge, thus increasing the reaction rate.

To illustrate how the Hammett equation would be applied, consider a hypothetical series of derivatives of this compound where the substituent 'X' is varied on the phenoxy ring. The reactivity of these derivatives in a given reaction, for example, esterification of the carboxylic acid, could be correlated with the Hammett substituent constants (σ) for each 'X' group. A plot of log(k/k₀) versus σ would be expected to yield a straight line, from which the reaction constant (ρ) could be determined.

The following interactive data table presents a hypothetical scenario for the relative reaction rates of substituted this compound derivatives in a reaction with a hypothetical ρ value of 1.5. This table demonstrates how different substituents would be predicted to influence the reaction rate based on their known Hammett σ values.

Substituent (X)Hammett Constant (σp)Predicted Relative Rate (k/k₀)
-NO₂0.7814.7
-CN0.669.8
-Cl0.232.2
-H0.001.0
-CH₃-0.170.6
-OCH₃-0.270.4
-NH₂-0.660.1

This table is for illustrative purposes and assumes a hypothetical reaction constant (ρ) of 1.5. The Hammett constants are standard literature values.

This quantitative approach allows for the prediction of reaction rates for new derivatives and provides a deeper understanding of the electronic communication between different parts of the molecule. The ether linkage in this compound would transmit the electronic effects of substituents on one ring to the reactive center on the other, although the magnitude of this transmission might be attenuated compared to a system with direct conjugation.

Derivatization Strategies for Enhanced Analytical and Research Applications

Pre-column Derivatization for Chromatographic Analysis (HPLC, GC)

In chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), pre-column derivatization is a common strategy to improve the analyte's properties. For carboxylic acids, this is often necessary to increase detection sensitivity and selectivity. In GC analysis, derivatization is crucial for converting non-volatile and polar carboxylic acids into more volatile and thermally stable derivatives, preventing poor peak shape and improving separation.

Fluorescence Labelling of Carboxylic Acids for Detection Enhancement

For HPLC analysis, attaching a fluorescent tag to the carboxylic acid group of 4-(4-Carbamoylphenoxy)benzoic acid can dramatically increase detection sensitivity compared to standard UV-Vis detection. This pre-column derivatization involves reacting the carboxylic acid with a fluorescent labeling reagent that contains a fluorophore and a reactive group. This allows for the detection of the analyte at much lower concentrations, often in the femtomole range.

The process typically involves an esterification reaction where the carboxyl group is converted into a fluorescent ester. Various reagents have been developed for this purpose, each with specific reaction conditions and fluorescence properties. The choice of reagent depends on the sample matrix, desired sensitivity, and available HPLC-fluorescence detection (FLD) system.

Table 1: Common Fluorescent Labeling Reagents for Carboxylic Acids

Reagent NameReactive GroupTypical Reaction ConditionsExcitation (λex) / Emission (λem) WavelengthsReference
9-Anthryldiazomethane (ADAM)DiazoalkaneReacts without a catalyst in organic solvents.~365 nm / ~412 nm
9-Chloromethyl anthraceneAlkyl HalideRequires a catalyst (e.g., tetrabutylammonium bromide) in acetonitrile, 50 min.365 nm / 410 nm
N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC)Alkyl HalideAcetone with potassium carbonate and 18-crown-6, 30°C for 20 min.345 nm / 435 nm
5-(Bromomethyl)fluoresceinAlkyl HalideReacts with carboxylate anions, often with a catalyst.~490 nm / ~520 nm

Derivatization for Improved Mass Spectrometry Detection and Fragmentation

When coupled with mass spectrometry (MS), both GC and HPLC benefit from derivatization strategies that enhance ionization efficiency and provide more structural information through controlled fragmentation.

For GC-MS analysis , the primary goal is to make the analyte volatile. Benzoic acid and its derivatives are often converted into silyl esters through a process called silylation. Reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or hexamethyldisilazane react with the acidic proton of the carboxyl group to form a nonpolar trimethylsilyl (TMS) ester. This derivatization reduces the polarity and increases the volatility of the molecule, making it suitable for GC analysis.

For Liquid Chromatography-Mass Spectrometry (LC-MS) , derivatization can improve electrospray ionization (ESI) efficiency and introduce specific fragmentation patterns. By attaching a tag with a permanent positive charge or a group that is easily ionized, the sensitivity of MS detection can be significantly boosted. Furthermore, certain derivatization reagents are designed to produce unique, predictable fragment ions upon collision-induced dissociation (CID), which aids in the identification of unknown carboxylic acids within a complex sample. For instance, reagents containing bromine, like 4-bromo-N-methylbenzylamine (4-BNMA), introduce a characteristic isotopic pattern in the mass spectrum, allowing for selective detection of all derivatized compounds.

Table 2: Derivatization Reagents for Enhanced MS Detection of Carboxylic Acids

Reagent TypeTechniquePurposeExample ReagentBenefitReference
Silylating AgentsGC-MSIncrease volatility and thermal stability.BSTFA, HexamethyldisilazaneEnables GC analysis of non-volatile acids.
Alkylating AgentsGC-MSForm methyl esters in the injector port.Tetramethylammonium hydroxide (B78521)Simple, online derivatization.
Isotope-Pattern ReagentsLC-MSIntroduce a unique isotopic signature for selective detection.4-bromo-N-methylbenzylamine (4-BNMA)Produces a unique bromine isotope pattern (m/z 169/171) for easy identification.
Benzofurazan ReagentsLC-MS/MSEnhance ESI efficiency and provide stable derivatives.DAABD-AEAllows for femtomole-level detection of fatty acids.

Functional Derivatization for Incorporation into Material Science Constructs

The structure of this compound, featuring a reactive carboxylic acid group, makes it a candidate for use as a monomer or functional building block in material science. Through derivatization, it can be incorporated into polymers, metal-organic frameworks (MOFs), or attached to surfaces to create functional materials.

A primary strategy involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or an ester. The corresponding acyl chloride can be prepared by reacting the benzoic acid with reagents like thionyl chloride. This highly reactive intermediate can then undergo polycondensation reactions with diamines to form aromatic polyamides (aramids) or with diols to form polyesters. Incorporating the this compound moiety into a polymer backbone can impart specific properties such as thermal stability, rigidity, and specific intermolecular interactions via its amide group.

Aromatic carboxylic acids are also extensively used as organic "linkers" or "struts" in the synthesis of coordination polymers and MOFs. The carboxylate group can coordinate with metal ions to form extended, often porous, three-dimensional structures. By using this compound as a linker, its size, shape, and the presence of the additional carbamoyl (B1232498) group can influence the resulting framework's topology, porosity, and surface chemistry, potentially leading to materials with applications in gas storage, catalysis, or sensing.

Strategies for Introducing Bioconjugation Probes or Tags

For applications in chemical biology and diagnostics, it is often necessary to attach a reporter molecule, such as a fluorescent probe or a biotin tag, to a small molecule like this compound. This process, known as bioconjugation, typically targets the carboxylic acid group for modification.

The most common and versatile method for labeling carboxylic acids is through carbodiimide (B86325) chemistry, using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The procedure involves two main steps:

Activation of the Carboxylic Acid : EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions. To improve stability and reaction efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added. The O-acylisourea intermediate reacts with NHS to form a more stable NHS ester.

Coupling to an Amine-Containing Probe : The semi-stable NHS ester readily reacts with a primary amine (-NH2) on the desired probe or tag (e.g., an amine-functionalized fluorescent dye or biotin hydrazide) to form a stable amide bond.

This strategy can be used to attach a wide variety of labels:

Fluorescent Probes : Amine-containing fluorophores can be conjugated to the molecule, enabling its visualization in biological systems using fluorescence microscopy.

Biotin Tags : Attaching a biotin tag allows for high-affinity binding to avidin or streptavidin. This interaction can be used for purification, immobilization on surfaces, or detection in assays like ELISA or Western blotting.

The choice of buffer is critical for successful EDC/NHS coupling, as amine- and carboxylate-containing buffers (like Tris or acetate) will compete in the reaction. Buffers such as MES (2-(N-morpholino)ethanesulfonic acid) at a slightly acidic pH are typically used for the activation step.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties

No specific studies using quantum chemical calculations to determine the electronic structure and spectroscopic properties of 4-(4-Carbamoylphenoxy)benzoic acid were found.

Prediction and Interpretation of UV-Vis Absorbance Spectra

There is no available research detailing the theoretical prediction and interpretation of the UV-Vis absorbance spectra for this specific compound.

Analysis of Protonation States and their Impact on Electronic Properties

An analysis of the different protonation states of this compound and their subsequent impact on its electronic properties through computational methods has not been reported in the literature.

Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects

No molecular dynamics simulation studies focused on the conformational analysis or solvation effects of this compound are present in the searched scientific databases.

Molecular Docking and Molecular Recognition Studies with Supramolecular Host Molecules

There are no published molecular docking or molecular recognition studies investigating the interaction of this compound with supramolecular host molecules.

Supramolecular Chemistry and Self Assembly of 4 4 Carbamoylphenoxy Benzoic Acid and Its Analogs

Design and Synthesis of Supramolecular Assemblies Based on Hydrogen Bonding

The design of supramolecular assemblies leveraging hydrogen bonding relies on the predictable and directional nature of these interactions. Molecules containing both hydrogen bond donors (like the -OH of a carboxylic acid and the -NH of an amide) and acceptors (the carbonyl oxygens) can interact to form well-defined, extended structures. In the case of 4-(4-Carbamoylphenoxy)benzoic acid and its analogs, the primary design consideration is the formation of robust hydrogen-bonded synthons. A synthon is a structural unit within a molecule that can be formed or assembled by known or conceivable synthetic operations.

The synthesis of such assemblies is often a spontaneous process known as self-assembly, where the constituent molecules organize themselves into a more ordered structure without external guidance. For benzoic acid derivatives, a common and highly stable hydrogen-bonding motif is the carboxylic acid dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds. Additionally, the amide group present in this compound can form N-H···O hydrogen bonds, leading to the potential for more complex, one-, two-, or three-dimensional networks.

The synthesis of related supramolecular systems has been demonstrated through the co-crystallization of different benzoic acid derivatives with other molecules capable of complementary hydrogen bonding. For instance, the reaction of various iodo- or bromo-substituted benzoic acids with molecules containing amino-pyrimidine and pyridine (B92270) sites has been shown to reliably produce extended architectures. In these cases, the primary assembly is driven by the formation of an amino-pyrimidine/carboxylic acid synthon, with other interactions playing a supporting role.

Investigation of Intermolecular Hydrogen Bonding as a Driving Force for Self-Assembly

The primary driving force for the self-assembly of this compound and related compounds is the formation of intermolecular hydrogen bonds. The strength and directionality of these bonds dictate the geometry and stability of the resulting supramolecular structure. The carboxylic acid group is a potent hydrogen bond donor and acceptor and typically forms a cyclic dimer motif with another carboxylic acid molecule. This R22(8) graph set notation indicates a ring of two donor and two acceptor atoms, with a total of eight atoms in the ring.

Furthermore, the carbamoyl (B1232498) (amide) group provides additional sites for hydrogen bonding. The two protons on the nitrogen atom can act as hydrogen bond donors, while the carbonyl oxygen can act as an acceptor. This allows for the formation of catemeric or cyclic hydrogen-bonded chains, further extending the supramolecular assembly. The interplay between the carboxylic acid dimerization and the amide-amide hydrogen bonding can lead to the formation of complex, layered, or porous structures.

Studies on analogous systems, such as ureido-benzoic acids (UBA), have highlighted the power of combining these functional groups. The UBA motif can form a self-complementary quadruple hydrogen-bonding array, leading to exceptionally high dimerization constants. This demonstrates the potential for creating highly stable and well-defined supramolecular polymers and other materials. Research on the self-assembly of 4-tert-butylbenzoic acid with aliphatic diamines has also shown that the transfer of protons from the carboxylic acid to the amine leads to the formation of diammonium cations, which then direct the assembly of extensive hydrogen-bonded "ionic" layers.

Examination of Mesomorphic Properties in Liquid Crystalline Systems

The formation of liquid crystalline phases, or mesophases, is a direct consequence of molecular self-assembly. For a compound to exhibit liquid crystalline behavior, it must possess a degree of molecular anisotropy, typically a rigid, elongated (calamitic) or disk-like (discotic) shape. The presence of directional intermolecular interactions, such as hydrogen bonding, is crucial for establishing the long-range orientational order characteristic of liquid crystals, while allowing for the fluidity of a liquid.

Benzoic acid derivatives are well-known building blocks for liquid crystals, primarily due to the strong tendency of the carboxylic acid groups to form hydrogen-bonded dimers. This dimerization effectively elongates the molecular unit, enhancing its anisotropy and promoting the formation of mesophases. The introduction of a carbamoyl group in this compound provides additional hydrogen bonding capabilities, which can further stabilize the liquid crystalline state and potentially lead to the formation of different types of mesophases, such as smectic or nematic phases.

Research on a variety of substituted benzoic acids has demonstrated that systematic changes to the molecular structure, such as varying the length of terminal alkyl chains, can be used to tune the mesomorphic properties, including the temperature range of the liquid crystal phase and the type of phase formed. For example, in a series of 4-n-alkoxy benzoic acid derivatives, the mesomorphism was observed to commence from the first member of the series and the stability of the nematic phase was influenced by the length of the alkoxy chain. Similarly, bent-shaped liquid crystals based on a 3-hydroxybenzoic acid core have been synthesized, and their mesomorphic properties were tuned by lateral substitution and the length of terminal alkyl chains.

Exploration of Host-Guest Interactions with Macrocyclic Systems (e.g., Cyclodextrins, Crown Ethers, Cyclophanes)

Host-guest chemistry, a central tenet of supramolecular chemistry, involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. This interaction is driven by a combination of non-covalent forces, including hydrogen bonding, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Macrocyclic hosts, such as cyclodextrins, crown ethers, and cyclophanes, have well-defined cavities that can encapsulate guest molecules of appropriate size and shape.

The structure of this compound makes it a potential guest for various macrocyclic hosts. The aromatic rings can be included within the hydrophobic cavity of a cyclodextrin (B1172386) or a cyclophane, while the carboxylic acid and carbamoyl groups, being more polar, could remain at the rim of the macrocycle, interacting with the solvent or the host's exterior. The binding of a guest molecule can significantly alter its physical and chemical properties, such as solubility and reactivity.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecular Architectures

4-(4-Carbamoylphenoxy)benzoic acid is a highly functionalized molecule that serves as a valuable building block in the construction of complex molecular architectures. Its rigid diaryl ether core, coupled with the presence of both a carboxylic acid and a carbamoyl (B1232498) (amide) functional group, allows for its incorporation into a variety of supramolecular structures and covalent frameworks. These functional groups provide specific hydrogen bonding donors and acceptors, as well as sites for coordination with metal ions.

The ability to form robust, porous materials makes derivatives of benzoic acid key components in the reticular synthesis of advanced materials. For instance, multivariate MOFs can be synthesized by employing a mixture of functionalized linkers, allowing for precise control over the chemical environment within the pores. nih.gov This approach has been used to develop materials for controlled drug delivery, where the functional groups on the linker molecules modulate the absorption and release of therapeutic agents. nih.gov

Precursor in Polymer Synthesis and Modification (e.g., Polyether Ether Ketone (PEEK) derivatives)

While direct evidence for the use of this compound in the synthesis of Polyether Ether Ketone (PEEK) is not prevalent in publicly available literature, the structural analogy to known PEEK monomers suggests its potential as a precursor for modified PEEK derivatives. Standard PEEK synthesis involves the step-growth polymerization of bisphenolate salts with dihalobenzophenones. wikipedia.org However, an alternative electrophilic route utilizes monomers like 4-(4-phenoxyphenoxy)benzoic acid, which can undergo polymerization at lower temperatures. google.com

This compound shares the core diaryl ether benzoic acid structure with these alternative monomers. The key distinction is the presence of the carbamoyl group. This functional group could be introduced to create PEEK derivatives with modified properties. For example, the carbamoyl group could enhance hydrophilicity, improve adhesion to other materials, or provide a site for further chemical modification of the polymer.

The general structure of PEEK and related monomers is provided in the table below.

Compound NameChemical StructureRole in Polymer Synthesis
Polyether ether ketone (PEEK)(C₁₉H₁₂O₃)nHigh-performance thermoplastic
4,4'-DifluorobenzophenoneC₁₃H₈F₂OMonomer in nucleophilic PEEK synthesis wikipedia.org
HydroquinoneC₆H₆O₂Monomer in nucleophilic PEEK synthesis wikipedia.org
4-(4-Phenoxyphenoxy)benzoic acidC₁₉H₁₄O₄Monomer in electrophilic PEEK synthesis google.com

The introduction of functional groups like the carbamoyl moiety in this compound could lead to the development of new high-performance polymers with tailored properties for specific engineering applications.

Intermediate in the Synthesis of Diverse Fine Chemicals

This compound and its close analogs are important intermediates in the synthesis of a wide range of fine chemicals, particularly those with applications in medicinal chemistry and materials science. clearsynth.com The dual functionality of the molecule allows for selective reactions at either the carboxylic acid or the carbamoyl group, leading to the creation of diverse molecular scaffolds.

One significant application is in the synthesis of bioactive molecules. For example, derivatives of 4-aminobenzoic acid (PABA), a structurally related compound, have been used to create Schiff bases with potential antimicrobial and cytotoxic activities. mdpi.com Similarly, 4-(4-benzoylaminophenoxy)phenol derivatives have been synthesized as androgen receptor antagonists, which are of interest in the treatment of prostate cancer. nih.gov The synthesis of these compounds often involves amide bond formation, a reaction for which the carboxylic acid group of this compound is well-suited.

The synthesis of various bioactive compounds from benzoic acid derivatives is summarized in the table below.

Starting Material / Core StructureSynthetic TransformationResulting Bioactive Compound ClassReference
4-Aminobenzoic acidSchiff base formation with aldehydesAntimicrobial and cytotoxic agents mdpi.com
4-Phenoxyphenol derivativesAmide bond formation with benzoic acidsAndrogen receptor antagonists nih.gov
Benzoic acid derivativesConversion to acid chlorides, reaction with ammonium (B1175870) thiocyanate (B1210189) and aminesCarbonic anhydrase inhibitors nih.gov
4-Pyrrol-1-yl benzoic acid hydrazideCyclization reactionsAntibacterial and antitubercular agents nih.gov

These examples highlight the utility of functionalized benzoic acids as key intermediates in the preparation of complex organic molecules with specific biological functions.

Contributions to Methodology Development in Organic Chemistry

The synthesis and application of complex molecules like this compound are intrinsically linked to the development of new and efficient synthetic methodologies in organic chemistry. While this specific compound may not be the direct subject of methodology studies, the structural motifs it contains, such as the diaryl ether linkage, are central to areas of active research.

The formation of the diaryl ether bond is a key step in the synthesis of this compound and related compounds. The development of milder and more efficient methods for this transformation, such as the Chan-Lam coupling reaction, represents a significant contribution to organic synthesis. nih.gov The Chan-Lam coupling utilizes copper catalysts to form carbon-heteroatom bonds, including C-O bonds for diaryl ether synthesis, under relatively mild conditions. nih.gov This is an improvement over the traditional Ullmann condensation, which often requires harsh reaction conditions. nih.gov

Furthermore, the selective functionalization of aromatic rings, such as those present in this compound, is another area of ongoing methodology development. For instance, the use of zeolite catalysts for the acylation of phenolic compounds with benzoic acids provides a regioselective and environmentally friendly alternative to traditional Friedel-Crafts acylation. mdpi.com

The development of such synthetic methods is crucial for the efficient and sustainable production of fine chemicals and advanced materials, including those derived from this compound.

Q & A

Q. What are the recommended methods for synthesizing 4-(4-Carbamoylphenoxy)benzoic acid?

  • Methodological Answer : Synthesis typically involves coupling reactions between 4-carbamoylphenol and a benzoic acid derivative. A stepwise approach includes:
  • Step 1 : Activation of the phenolic hydroxyl group using agents like DCC (dicyclohexylcarbodiimide) to form an intermediate ester or ether linkage.
  • Step 2 : Purification via recrystallization or column chromatography to isolate the product.
  • Step 3 : Characterization using NMR (¹H/¹³C) and LC-MS to confirm molecular integrity .
  • Note : Optimize reaction conditions (temperature, solvent polarity) to minimize side products like unreacted starting materials or over-oxidized derivatives .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a multi-technique approach:
  • LC-MS : Quantify purity and detect impurities (e.g., unreacted phenol or benzoic acid derivatives) .
  • FT-IR : Identify functional groups (e.g., carbamoyl C=O stretch at ~1680 cm⁻¹, aromatic C-O-C at ~1250 cm⁻¹) .
  • Single-crystal X-ray diffraction : Resolve molecular geometry using programs like SHELXL or WinGX for refinement .
  • Elemental Analysis : Validate empirical formula (C₁₄H₁₁NO₄) with ≤0.3% deviation .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of fine particulates.
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation; label with GHS hazard codes (e.g., H315 for skin irritation) .
  • Spill Management : Neutralize with inert absorbents (vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. What computational approaches are effective in predicting the reactivity of this compound derivatives?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA can model reaction pathways (e.g., hydrolysis of the carbamoyl group) .
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility trends in polar vs. non-polar media .
  • Docking Studies : Screen for binding affinity with biological targets (e.g., enzymes) using AutoDock Vina .

Q. How should researchers address discrepancies in crystallographic data during structural analysis?

  • Methodological Answer :
  • Data Validation : Use checkCIF (IUCr) to identify outliers in bond lengths/angles. For example, a distorted carbamoyl group may indicate poor crystal quality .
  • Refinement Strategies : In SHELXL, adjust thermal parameters (Ueq) and apply restraints to problematic atoms. Compare with analogous structures (e.g., 4-hydroxybenzoic acid derivatives) for benchmarking .
  • Twinned Crystals : Employ twin-law matrices in programs like TWINABS to deconvolute overlapping reflections .

Q. What strategies optimize the solubility of this compound for biological assays?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to enhance aqueous solubility while maintaining biocompatibility .
  • pH Adjustment : Ionize the carboxylic acid group (pKa ~4.2) by buffering solutions to pH ≥6.0 .
  • Nanoformulation : Encapsulate in liposomes or cyclodextrins to improve bioavailability for in vitro toxicity studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.